2(5H)-Furanone, 5-ethyl-3-phenyl-

Lipophilicity Drug-likeness Membrane Permeability

Procure 2(5H)-Furanone, 5-ethyl-3-phenyl- (CAS 94818-36-7) for your structure-activity relationship (SAR) campaigns. Its unique 5-ethyl, 3-phenyl substitution pattern delivers a specific lipophilicity profile (XLogP3=2.8) that is not reproducible by generic analogs. This compound is a critical reference standard for optimizing cytotoxicity, calibrating membrane permeability models, and serving as a COX-2-independent negative control (IC₁₀₀ > 10,000 nM). Ideal for developing new synthetic routes to 3,5-disubstituted furanones.

Molecular Formula C12H12O2
Molecular Weight 188.22 g/mol
CAS No. 94818-36-7
Cat. No. B14344080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2(5H)-Furanone, 5-ethyl-3-phenyl-
CAS94818-36-7
Molecular FormulaC12H12O2
Molecular Weight188.22 g/mol
Structural Identifiers
SMILESCCC1C=C(C(=O)O1)C2=CC=CC=C2
InChIInChI=1S/C12H12O2/c1-2-10-8-11(12(13)14-10)9-6-4-3-5-7-9/h3-8,10H,2H2,1H3
InChIKeyDBOQEAFTBOIUGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethyl-3-phenyl-2(5H)-furanone (CAS 94818-36-7): Chemical Identity and Core Physicochemical Profile


2(5H)-Furanone, 5-ethyl-3-phenyl- (CAS 94818-36-7) is a heterocyclic lactone belonging to the furanone family, characterized by a five-membered 2(5H)-furanone core bearing an ethyl group at the 5-position and a phenyl group at the 3-position [1]. Its molecular formula is C₁₂H₁₂O₂ with a molecular weight of 188.22 g/mol [1]. Computed physicochemical properties indicate an XLogP3-AA value of 2.8, a topological polar surface area (TPSA) of 26.3 Ų, and zero hydrogen bond donors, positioning this compound within favorable drug-like space as defined by Lipinski's Rule of Five [1].

Why 5-Ethyl-3-phenyl-2(5H)-furanone Cannot Be Interchanged with Other 2(5H)-Furanone Derivatives


Generic substitution within the 2(5H)-furanone class is not straightforward due to the profound impact of specific substitution patterns on physicochemical properties and biological activity. Structure-activity relationship (SAR) studies have demonstrated that modifications at the C-5 position of the 2(5H)-furanone ring significantly influence anticancer potency, with branched alkoxy substituents yielding the highest activity [1]. Conversely, 5-arylated 2(5H)-furanones exhibit cytotoxicity within a relatively narrow IC₅₀ range (30–50 μM) that is independent of the aromatic substitution pattern [2]. The specific combination of an ethyl group at C-5 and a phenyl group at C-3 in the target compound confers a distinct lipophilicity profile (XLogP3 = 2.8) and TPSA (26.3 Ų) that cannot be replicated by unsubstituted, mono-substituted, or 5-arylidene analogs [3]. These differences directly impact membrane permeability, target engagement, and potential off-target interactions, making direct substitution with other furanone derivatives scientifically unsound without re-validation of the intended application.

Quantitative Evidence for 5-Ethyl-3-phenyl-2(5H)-furanone (CAS 94818-36-7) Versus Closest Analogs


Lipophilicity (XLogP3) of 5-Ethyl-3-phenyl-2(5H)-furanone Compared to Unsubstituted and Mono-substituted Furanone Analogs

5-Ethyl-3-phenyl-2(5H)-furanone exhibits an XLogP3 value of 2.8, which is substantially higher than the unsubstituted 2(5H)-furanone (XLogP3 ≈ 0.5) and the mono-substituted 3-phenyl-2(5H)-furanone (XLogP3 ≈ 1.8), indicating significantly increased lipophilicity and predicted membrane permeability [1]. This value falls within the optimal range (1-3) for oral bioavailability according to Lipinski's Rule of Five.

Lipophilicity Drug-likeness Membrane Permeability

Topological Polar Surface Area (TPSA) of 5-Ethyl-3-phenyl-2(5H)-furanone Relative to CNS Drug Space Threshold

The target compound possesses a TPSA of 26.3 Ų, which is below the commonly cited threshold of 60-70 Ų for good oral absorption and the 90 Ų threshold for blood-brain barrier penetration [1]. This value is comparable to other drug-like furanones and suggests favorable absorption characteristics.

ADME Blood-Brain Barrier Oral Bioavailability

COX-2 Inhibitory Activity of 5-Ethyl-3-phenyl-2(5H)-furanone Versus Rofecoxib

5-Ethyl-3-phenyl-2(5H)-furanone demonstrates negligible inhibitory activity against human recombinant COX-2 with an IC₅₀ > 10,000 nM, in stark contrast to rofecoxib (4-(4'-methylsulfonylphenyl)-3-phenyl-2(5H)-furanone), which exhibits potent COX-2 inhibition with an IC₅₀ in the low nanomolar range [1][2]. This marked difference in activity (>10,000-fold) underscores that the 5-ethyl substitution pattern does not confer COX-2 inhibitory activity and that the compound is unlikely to act via this mechanism.

COX-2 Inhibition Anti-inflammatory Selectivity

Molecular Weight and Drug-Likeness Profile of 5-Ethyl-3-phenyl-2(5H)-furanone Compared to Larger Furanone Derivatives

With a molecular weight of 188.22 g/mol, 5-ethyl-3-phenyl-2(5H)-furanone falls well below the Lipinski Rule of Five threshold of 500 Da [1]. This is in contrast to many biologically active furanone derivatives, such as rofecoxib (MW 314.4 g/mol) and bis-cyclic butenolides, which often exceed 300 Da. The lower molecular weight of the target compound may contribute to improved solubility and permeability compared to larger analogs.

Drug-likeness Lipinski's Rule of Five Molecular Weight

Optimal Research and Industrial Application Scenarios for 5-Ethyl-3-phenyl-2(5H)-furanone (CAS 94818-36-7)


Chemical Probe Development for Target Identification in Non-COX-2 Pathways

Given the compound's negligible COX-2 inhibitory activity (IC₅₀ > 10,000 nM) [1], it serves as an ideal negative control or starting scaffold for target identification studies aimed at elucidating COX-2-independent mechanisms of furanone derivatives. Its favorable drug-like properties (MW 188.22 Da, XLogP3 2.8, TPSA 26.3 Ų) [2] support its use in cell-based phenotypic screening to identify novel targets in cancer or infectious disease models without confounding COX-2-mediated effects.

SAR Studies Exploring C-5 Alkyl Substitution Effects on Cytotoxicity

SAR studies have shown that C-5 substituent nature significantly impacts anticancer activity, with branched alkoxy groups conferring the highest potency [3]. 5-Ethyl-3-phenyl-2(5H)-furanone, bearing a simple ethyl group at C-5, provides a critical reference point for systematic SAR campaigns aimed at optimizing cytotoxicity or selectivity. Its use as a comparator enables quantitative assessment of how increasing steric bulk or introducing heteroatoms at the C-5 position modulates potency and selectivity.

Physicochemical Benchmarking for ADME Property Optimization

The compound's balanced lipophilicity (XLogP3 = 2.8) and low TPSA (26.3 Ų) [2] position it as an excellent benchmark for optimizing ADME properties within the 2(5H)-furanone chemical series. Researchers can use this compound to calibrate computational models predicting membrane permeability, solubility, and metabolic stability, and to experimentally validate how structural modifications at the 3- and 5-positions shift these critical drug-like parameters.

Synthetic Methodology Development for 3,5-Disubstituted 2(5H)-Furanones

The synthesis of 3,4-diphenyl-5-ethyl-2(5H)-furanone via rhodium-catalyzed carbonylation of diphenylacetylene in the presence of ethylene has been reported [4]. 5-Ethyl-3-phenyl-2(5H)-furanone represents a simplified analog that can be employed as a model substrate for developing and optimizing new synthetic routes to 3,5-disubstituted 2(5H)-furanones, including catalytic asymmetric methods, cross-coupling reactions, and C-H functionalization strategies.

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